molecular formula C12H11ClN2O B2737548 N-[(2E)-2-(Chloromethyl)-3-cyanoprop-2-en-1-yl]benzamide CAS No. 2288716-11-8

N-[(2E)-2-(Chloromethyl)-3-cyanoprop-2-en-1-yl]benzamide

Cat. No.: B2737548
CAS No.: 2288716-11-8
M. Wt: 234.68
InChI Key: GDIWIJYCOBIXRX-POHAHGRESA-N
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Description

N-[(2E)-2-(Chloromethyl)-3-cyanoprop-2-en-1-yl]benzamide is an organic compound with the molecular formula C12H11ClN2O. This compound is characterized by the presence of a benzamide group attached to a chloromethyl and cyanopropenyl moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-2-(Chloromethyl)-3-cyanoprop-2-en-1-yl]benzamide typically involves the reaction of benzamide with a chloromethyl and cyanopropenyl precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include chloromethylating agents and cyanide sources. The reaction is usually performed in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at a moderate level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The industrial production method may also involve the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-2-(Chloromethyl)-3-cyanoprop-2-en-1-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and related compounds.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-[(2E)-2-(Chloromethyl)-3-cyanoprop-2-en-1-yl]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2E)-2-(Chloromethyl)-3-cyanoprop-2-en-1-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2E)-2-(Chloromethyl)-3-cyanoprop-2-en-1-yl]acetamide
  • N-[(2E)-2-(Chloromethyl)-3-cyanoprop-2-en-1-yl]propionamide

Uniqueness

N-[(2E)-2-(Chloromethyl)-3-cyanoprop-2-en-1-yl]benzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

IUPAC Name

N-[(E)-2-(chloromethyl)-3-cyanoprop-2-enyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c13-8-10(6-7-14)9-15-12(16)11-4-2-1-3-5-11/h1-6H,8-9H2,(H,15,16)/b10-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIWIJYCOBIXRX-POHAHGRESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=CC#N)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC/C(=C\C#N)/CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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